Product packaging for Guaiacol O-ethyltosylate(Cat. No.:CAS No. 137309-88-7)

Guaiacol O-ethyltosylate

Cat. No.: B144581
CAS No.: 137309-88-7
M. Wt: 322.4 g/mol
InChI Key: JJYACKVCWURYDT-UHFFFAOYSA-N
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Description

Guaiacol O-ethyltosylate is a chemical derivative of guaiacol, an organic compound naturally found in wood creosote and known for its versatile applications in pharmaceutical and chemical synthesis research . Guaiacol serves as a key precursor in synthesizing various compounds, including the expectorant guaifenesin and vanillin . The specific tosylate ester variant is typically employed as a stable intermediate or alkylating agent in organic synthesis and research-scale chemical development processes. Researchers value this compound for its potential use in constructing more complex molecular architectures, particularly in medicinal chemistry for creating novel derivatives. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or personal applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H18O5S B144581 Guaiacol O-ethyltosylate CAS No. 137309-88-7

Properties

IUPAC Name

2-(2-methoxyphenoxy)ethyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O5S/c1-13-7-9-14(10-8-13)22(17,18)21-12-11-20-16-6-4-3-5-15(16)19-2/h3-10H,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJYACKVCWURYDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOC2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101184959
Record name Ethanol, 2-(2-methoxyphenoxy)-, 1-(4-methylbenzenesulfonate)
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Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137309-88-7
Record name Ethanol, 2-(2-methoxyphenoxy)-, 1-(4-methylbenzenesulfonate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=137309-88-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Guaiacol O-ethyltosylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137309887
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanol, 2-(2-methoxyphenoxy)-, 1-(4-methylbenzenesulfonate)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GUAIACOL O-ETHYLTOSYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1631416B52
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthetic Methodologies for Guaiacol O Ethyltosylate and Its Analogues

Conventional Synthetic Routes to Guaiacol (B22219) O-ethyltosylate

Conventional synthesis relies on well-established organic reactions, often conducted in standard laboratory solvents. These methods provide reliable pathways to the target molecules and their analogues.

The reaction between guaiacol (2-methoxyphenol) and an alkylating agent like ethyl tosylate is a classic example of the Williamson ether synthesis. wikipedia.org This reaction, however, does not produce a tosylate ester. Instead, it proceeds via an SN2 mechanism where the deprotonated guaiacol (phenolate) acts as a nucleophile, attacking the ethyl group of ethyl tosylate. wikipedia.orgmasterorganicchemistry.com The tosylate anion serves as an excellent leaving group, resulting in the formation of an ether, specifically 2-ethoxyanisole (guaiacol ethyl ether), and a tosylate salt. wikipedia.orgbyjus.com

The Williamson ether synthesis is not truly catalytic but requires at least a stoichiometric amount of a base to deprotonate the phenolic hydroxyl group of guaiacol. libretexts.org The resulting phenolate (B1203915) anion is the active nucleophile in the reaction. byjus.com Common bases used for this purpose include:

Strong Bases: Sodium hydride (NaH) is a powerful, non-nucleophilic base often used to ensure complete and irreversible deprotonation of the alcohol or phenol (B47542) before the addition of the alkylating agent. libretexts.org

Hydroxides: Sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) are effective and inexpensive options. byjus.com

Carbonates: Weaker bases like potassium carbonate (K₂CO₃) can also be employed, often under phase-transfer catalysis conditions in industrial settings to facilitate the reaction between the aqueous and organic phases. byjus.com

In some variations, silver salts like silver oxide (Ag₂O) can be used, which allows the free alcohol to react directly with the alkyl halide without pre-forming the alkoxide. libretexts.org

To maximize the yield of the ether product and minimize side reactions, several conditions can be optimized. The Williamson synthesis is subject to the typical constraints of SN2 reactions. libretexts.org

Solvent Choice: The reaction is often performed in polar aprotic solvents such as acetonitrile (B52724) or N,N-dimethylformamide (DMF), which can solvate the cation of the base while leaving the alkoxide nucleophile relatively free and reactive. byjus.com The use of protic solvents like water or alcohols can shield the phenolate oxygen through hydrogen bonding, potentially reducing the rate of the desired O-alkylation and promoting competitive C-alkylation. pharmaxchange.info

Temperature: The reaction temperature is typically maintained between 50-100 °C to achieve a reasonable reaction rate, which can take from one to eight hours. byjus.com

Side Reactions: A primary competing reaction is the E2 elimination, which becomes significant if the alkylating agent is a secondary or tertiary halide/tosylate. byjus.com Since ethyl tosylate is a primary sulfonate ester, elimination is less of a concern. Another potential side reaction is C-alkylation, where the phenolate anion reacts through its aromatic ring instead of the oxygen atom. pharmaxchange.info This is generally a minor pathway but can be influenced by the choice of solvent and counter-ion.

The direct and standard method for synthesizing aryl tosylates, such as 2-methoxyphenyl p-toluenesulfonate (the tosylate ester of guaiacol), involves the reaction of the phenol with p-toluenesulfonyl chloride (TsCl), not ethyl tosylate. lookchem.comwhiterose.ac.ukorganic-chemistry.org This esterification reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct.

A common procedure involves dissolving the phenol (e.g., guaiacol) in a solvent like tetrahydrofuran (B95107) (THF) or dichloromethane, adding a base, and then introducing the p-toluenesulfonyl chloride. lookchem.comwhiterose.ac.ukorganic-chemistry.org Pyridine can serve as both the base and the solvent. mit.eduorgsyn.org

Table 1: Bases Used in Conventional Tosylation of Phenols

Base Solvent(s) Typical Conditions Yield Reference
Sodium Hydroxide (NaOH) Tetrahydrofuran / Water 0 - 20 °C, 2 hours 99% for Guaiacol lookchem.com
Potassium Hydroxide (KOH) Tetrahydrofuran 20 °C - lookchem.com
Triethylamine Dichloromethane 0 °C to Room Temp, 2h - whiterose.ac.uk

This approach is versatile and applicable to a wide range of phenols, though optimization of the base and solvent system may be necessary depending on the acidity and steric properties of the specific phenol. organic-chemistry.org

Reaction of Guaiacol with Ethyl Tosylate

Green Chemistry Principles in Guaiacol O-ethyltosylate Synthesis

In line with the growing importance of sustainable chemistry, methods have been developed to synthesize aryl tosylates that minimize waste, avoid hazardous solvents, and improve energy efficiency. academie-sciences.fr

A significant advancement in green synthesis is the elimination of volatile organic solvents. This can be achieved through solvent-free reactions, often accelerated by microwave irradiation or mechanical energy (mechanochemistry). academie-sciences.frresearchgate.net

Mechanochemical synthesis involves the grinding or milling of solid reactants, which can lead to remarkably fast and efficient transformations. researchgate.net The tosylation of phenols has been successfully achieved by grinding the phenol, p-toluenesulfonyl chloride, and a solid base like potassium carbonate in a simple mortar and pestle or a ball mill. researchgate.net This method is not only environmentally friendly but also offers advantages in simplicity, reaction speed, and ease of purification.

Microwave-assisted synthesis is another powerful solvent-free technique. Irradiating a mixture of a phenol, TsCl, and a base such as potassium carbonate can dramatically reduce reaction times from many hours to just a few minutes, while often providing excellent yields. sci-hub.se

Table 2: Green Synthesis Approaches for Aryl and Alkyl Tosylates

Method Reactants Base / Catalyst Conditions Yield Source
Mechanochemistry Alcohols + TsCl K₂CO₃ / KOH Grinding, 5 min 68-98% researchgate.net
Mechanochemistry Phenols + Boronic acids Ru-catalyst, ZrN Ball-milling Excellent rsc.org
Solvent-Free Aldehydes + 2-Naphthol FeCl₃·6H₂O 90 °C, 2-3 h 87-95% scielo.org.mx
Solvent-Free (Neat) 2-Aminobenzimidazole + Aldehydes + Malononitrile p-Toluenesulfonic acid 80 °C, 30 min 92% academie-sciences.fr

These green protocols represent a significant step forward, offering scalable, efficient, and environmentally responsible alternatives to conventional solvent-based methods for preparing aryl tosylates and their analogues.

Catalytic Strategies for Sustainable Production

The sustainable production of chemicals is a cornerstone of green chemistry, with catalytic strategies playing a pivotal role. frontiersin.org These strategies aim to accelerate chemical reactions, allowing for milder reaction conditions, which in turn minimizes energy consumption and environmental impact. longdom.org In the context of guaiacol, a key lignin-derived platform chemical, various catalytic approaches are being explored for its upgrading to valuable products. aalto.fi

Catalytic pathways are crucial for directing the distribution of products in biomass conversion processes. frontiersin.org For instance, the alkylation of guaiacol with ethanol (B145695) has been investigated using a Y zeolite-supported tungsten oxide catalyst. aalto.fi This process achieved complete conversion of guaiacol with a significant yield of alkylphenols. aalto.fi The catalyst's acidic sites, particularly weak and medium-strong Lewis acid sites, are identified as the active centers promoting the formation of carbocation intermediates necessary for alkylation. aalto.fi

The development of sustainable catalytic processes also involves the use of advanced characterization techniques and theoretical calculations to understand reaction mechanisms. frontiersin.org This deeper understanding allows for the design of more efficient and selective catalysts. longdom.org The ultimate goal is to develop routes for manufacturing chemicals from renewable feedstocks that are both economically viable and environmentally benign. ethz.ch

Atom Economy and Process Intensification in this compound Synthesis

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical process in terms of how many atoms from the reactants are incorporated into the desired product. primescholars.com The ideal chemical process has 100% atom economy, meaning no atoms are wasted. primescholars.com This principle is a key metric for assessing the "greenness" of a synthesis. primescholars.comepfl.ch

In the synthesis of compounds like this compound, maximizing atom economy is a primary objective. This involves designing reactions that minimize the formation of byproducts. nih.gov For example, addition reactions, rearrangements, and certain catalytic reactions are inherently more atom-economical than substitution or elimination reactions, which generate leaving groups and other waste products. primescholars.comnih.gov

Process intensification is another strategy employed to enhance the sustainability of chemical production. epfl.ch It focuses on developing smaller, more efficient, and safer production methods. This can involve the use of microreactors, which offer improved heat and mass transfer, leading to better control over reaction conditions and potentially higher yields and selectivity. epfl.ch By integrating principles of atom economy and process intensification, the synthesis of this compound can be made more sustainable and cost-effective.

Synthesis of Novel this compound Derivatives and Analogues

The synthesis of novel derivatives and analogues of this compound opens up possibilities for new materials and applications. This often involves modifying either the guaiacol part of the molecule or the tosylate ester group.

Functionalization of the Guaiacol Moiety

The guaiacol moiety, with its aromatic ring and methoxy (B1213986) group, offers several positions for functionalization. nih.gov Research has shown that guaiacol can undergo enzymatic synthesis to form various oligomers, highlighting the reactivity of the guaiacol structure. nih.gov

Alkylation of the guaiacol ring is a common strategy. As seen in the ethanol alkylation of guaiacol, ethyl groups can be added to the benzene (B151609) ring, leading to a variety of ethyl-alkylated guaiacol products. aalto.fi The reaction conditions and catalyst can influence the degree and position of alkylation. aalto.fi Further transformations of these functionalized guaiacol derivatives can then be performed to introduce the O-ethyltosylate group.

Another approach involves the hydrodeoxygenation (HDO) of guaiacol, which can lead to products like phenol, cresols, and benzene. mdpi.com The selectivity towards these products depends on the catalyst and reaction conditions. mdpi.com These resulting phenols could then be functionalized with an O-ethyltosylate group.

Modification of the Tosylate Ester Group

The tosylate group is a well-established leaving group in organic synthesis, making the O-tosyl group a site for nucleophilic substitution reactions. masterorganicchemistry.comwikipedia.org The conversion of an alcohol to a tosylate ester is a common strategy to activate the alcohol for subsequent reactions. youtube.com

Incorporation into Complex Molecular Architectures

The reactivity of both the guaiacol and tosylate moieties allows for the incorporation of this compound into more complex molecular structures. The tosylate group, being an excellent leaving group, can facilitate the connection of the guaiacol-O-ethyl fragment to other molecules through nucleophilic substitution reactions. masterorganicchemistry.comwikipedia.org

For instance, the guaiacol portion could be part of a larger, more complex molecule, and the tosylation of a hydroxyl group elsewhere in the molecule could be a key step in a multi-step synthesis. The ability to perform reactions at different parts of a molecule selectively is a cornerstone of modern organic synthesis. ru.nl The synthesis of complex natural products often relies on the strategic use of protecting groups and the carefully orchestrated sequence of reactions, where a tosylation step could be crucial for achieving the desired molecular architecture. nih.gov

Mechanistic Investigations of Reactions Involving Guaiacol O Ethyltosylate

Nucleophilic Substitution Reactions of Guaiacol (B22219) O-ethyltosylate

The conversion of the phenolic hydroxyl group of guaiacol into a tosylate group dramatically alters its reactivity. The hydroxyl group is a poor leaving group, whereas the tosylate (p-toluenesulfonate) is an excellent leaving group. masterorganicchemistry.com This is because the negative charge of the resulting tosylate anion is stabilized through resonance across three oxygen atoms and the aromatic ring, making it a weak base. masterorganicchemistry.comnih.gov This fundamental property makes Guaiacol O-ethyltosylate an ideal substrate for investigating nucleophilic substitution reactions.

The reaction of this compound with alkoxide nucleophiles is a prime example of a nucleophilic substitution. While classic SN2 reactions occur at sp³-hybridized carbon centers, nucleophilic attack on an aromatic ring, such as in this case, typically follows a Nucleophilic Aromatic Substitution (SNAr) mechanism. However, the analysis can be framed within the principles of bimolecular substitution.

In this reaction, an alkoxide ion (RO⁻) acts as the nucleophile, attacking the carbon atom of the aromatic ring that is bonded to the tosylate leaving group. The reaction rate is dependent on the concentration of both the substrate (this compound) and the nucleophile (the alkoxide), which is characteristic of a bimolecular process. The presence of electron-withdrawing groups on the aromatic ring would typically accelerate this type of reaction. scribd.com For this compound, the methoxy (B1213986) group at the ortho position can influence the reaction electronically and sterically.

A proposed pathway involves the attack of the alkoxide nucleophile to form a transient, negatively charged intermediate known as a Meisenheimer complex. The subsequent departure of the highly stable tosylate anion restores the aromaticity of the ring, yielding an aryl ether.

Table 1: Conceptual SN2-type Reaction with Alkoxide Nucleophile

Reactant 1Reactant 2 (Nucleophile)ProductLeaving Group
This compoundSodium Methoxide (NaOCH₃)Veratrole (1,2-Dimethoxybenzene)Sodium Tosylate
This compoundSodium Ethoxide (NaOCH₂CH₃)1-Ethoxy-2-methoxybenzeneSodium Tosylate

The specific arrangement of functional groups in this compound, particularly the ortho-methoxy group, raises the possibility of intramolecular reactions. Although direct intramolecular attack by the methoxy group's methyl carbon is not feasible, related structures derived from guaiacol can undergo such reactions. For instance, if the guaiacol structure were modified to have a nucleophilic side chain ortho to the tosylate group (e.g., a hydroxyl or amino group on a side chain), an intramolecular nucleophilic attack could occur. This would lead to the formation of a cyclic ether or amine, respectively, through a ring-closing reaction. The favorability of such a reaction would be governed by the length of the side chain, in accordance with Baldwin's rules for ring closure.

In a broader context, intramolecular reactions are crucial in the chemistry of lignin (B12514952) model compounds. Lignin-derived aromatics that contain motifs like guaiacol can be functionalized, and in some cases, these reactions can involve intramolecular processes to form complex heterocyclic structures. science.govscience.gov

The nature of the leaving group is paramount in nucleophilic substitution reactions. A good leaving group must be able to stabilize the negative charge it acquires upon departure. The tosylate group (TsO⁻) is considered one of the best leaving groups in organic chemistry. masterorganicchemistry.com

Its effectiveness stems from several factors:

Resonance Stabilization: The negative charge on the oxygen atom is delocalized over the entire sulfonate group (two other oxygen atoms and the sulfur atom).

Inductive Effect: The electron-withdrawing nature of the sulfonyl group and the attached p-tolyl group further disperses the negative charge.

Low Basicity: As a result of this high stability, the tosylate anion is a very weak base, meaning its conjugate acid, p-toluenesulfonic acid, is a strong acid. Weak bases are excellent leaving groups.

The high reactivity imparted by the tosylate group allows substitutions to occur under milder conditions than would be possible with a poorer leaving group like a halide or, especially, a hydroxyl group. nih.gov This enhanced reactivity increases the utility of compounds like this compound in synthetic chemistry, enabling the formation of new carbon-oxygen, carbon-nitrogen, or carbon-sulfur bonds at the aromatic ring with a high degree of selectivity.

Hydrodeoxygenation (HDO) Mechanisms of Guaiacol-Derived Structures

Hydrodeoxygenation (HDO) is a critical catalytic process for upgrading bio-oils, which are rich in oxygenated compounds derived from lignin, such as guaiacol. nih.gov The goal of HDO is to remove oxygen atoms from these molecules to produce valuable hydrocarbons and increase the energy density of the bio-oil. researchgate.netvtt.fi The process is typically carried out at high temperatures and pressures in the presence of a heterogeneous catalyst and hydrogen gas. researchgate.net

The design of the catalyst is crucial for achieving high activity and selectivity in the HDO of guaiacol. Catalysts for this process are often bifunctional, possessing both metal sites for hydrogenation and acidic sites for dehydration and cracking reactions. researchgate.net

Metal Sites: Transition metals are the most common active phases. Noble metals like Platinum (Pt), Palladium (Pd), and Rhodium (Rh) show good performance but are expensive. vtt.firesearchgate.net Consequently, research has focused on more abundant first-row transition metals such as Nickel (Ni), Cobalt (Co), and Iron (Fe). frontiersin.orgcardiff.ac.uk The choice of metal significantly influences the reaction pathway. For instance, Ni and Co are effective at cleaving C-O bonds, while Fe exhibits high oxophilicity (affinity for oxygen). frontiersin.orgcardiff.ac.uk Bimetallic catalysts, such as Ni-Co or Mo-W carbides, can offer enhanced activity and selectivity due to synergistic electronic effects. nih.govbohrium.com

The HDO of guaiacol proceeds through a complex network of reactions. The initial step typically involves the cleavage of one of the two C-O bonds in the guaiacol molecule or hydrogenation of the aromatic ring. frontiersin.orgcardiff.ac.uk The three primary initial pathways are:

Dehydroxylation (DHY): Cleavage of the C(aryl)-OH bond to form anisole (B1667542). This pathway is favored on oxophilic catalysts like iron (Fe). cardiff.ac.uk

Demethoxylation (DMO): Cleavage of the C(aryl)-OCH₃ bond to produce phenol (B47542). This route is generally less favored due to the high strength of this bond. cardiff.ac.uk

Demethylation (DME): Cleavage of the O-CH₃ bond to yield catechol. This is the most common pathway on many transition metal catalysts, including Co, Ni, Cu, Pd, and Pt. frontiersin.orgcardiff.ac.uk

Following these initial steps, the intermediate products (anisole, phenol, catechol) undergo further hydrogenation and deoxygenation reactions to ultimately form benzene (B151609), cyclohexene, and cyclohexane. For example, a common route is the conversion of guaiacol to catechol, then to phenol, and finally to benzene, which is then hydrogenated to cyclohexane. frontiersin.orgcardiff.ac.uk An alternative pathway proceeds from guaiacol to anisole and then to benzene. cardiff.ac.uk

Table 2: Major Hydrodeoxygenation (HDO) Pathways for Guaiacol

Pathway NameBond CleavedInitial ProductPreferred Catalysts
Dehydroxylation (DHY)C(aryl)–OHAnisoleFe cardiff.ac.uk
Demethoxylation (DMO)C(aryl)–OCH₃PhenolGenerally not favored cardiff.ac.uk
Demethylation (DME)O–CH₃CatecholCo, Ni, Cu, Pd, Pt frontiersin.orgcardiff.ac.uk

The specific reaction conditions, catalyst choice, and catalyst support all play interconnected roles in determining the dominant reaction pathway and the final product distribution. nih.govvtt.fi

Formation of Aromatic Products and By-products

The transformation of guaiacol and its derivatives can lead to a variety of aromatic products and by-products. The specific products formed are highly dependent on the reaction conditions, such as temperature, pressure, and the presence of catalysts.

During the pyrolysis and oxidation of guaiacol, a range of products has been identified. acs.org Key aromatic products include catechol, o-hydroxybenzaldehyde, and methylcatechols. acs.org Lighter products such as methane, carbon monoxide, ethylene, and hydrogen are also formed. acs.org The decomposition of guaiacol typically commences at temperatures around 650 K. acs.org

In hydrodeoxygenation (HDO) processes, guaiacol can be converted to phenol, which can then be further transformed into benzene, toluene, and xylenes. mdpi.com The selectivity towards these aromatic products is influenced by the catalyst and reaction temperature. For instance, tungsten oxide (WOx) catalysts have shown higher selectivity for aromatics compared to molybdenum oxide (MoOx) catalysts, which tend to promote the formation of cyclohexane. mdpi.com

The pyrolysis of guaiacol can also lead to the formation of other aromatic compounds such as o-cresol (B1677501) and 2-hydroxybenzaldehyde. aip.org The thermal decomposition of guaiacol has been shown to yield 1,2-dihydroxybenzene, o-cresol, 2-hydroxybenzaldehyde, phenol, methane, and carbon monoxide as the main products. aip.org

The following table summarizes the aromatic products and by-products observed from the transformation of guaiacol under different conditions.

ConditionAromatic ProductsBy-products
Pyrolysis/Oxidation acs.orgCatechol, o-hydroxybenzaldehyde, MethylcatecholsMethane, Carbon monoxide, Ethylene, Hydrogen
Hydrodeoxygenation (HDO) mdpi.comPhenol, Benzene, Toluene, XylenesCyclohexane, Cyclohexene
Pyrolysis aip.org1,2-Dihydroxybenzene, o-Cresol, 2-Hydroxybenzaldehyde, PhenolMethane, Carbon monoxide, Coke

O-Demethylation Pathways of Guaiacol-Related Compounds

O-demethylation is a critical reaction in the transformation of guaiacol and its derivatives, leading to the formation of catechols. This process can be achieved through various mechanisms, including enzymatic, acid-catalyzed, and radical-mediated pathways.

Several microorganisms utilize enzymatic systems to demethylate guaiacol. This biological degradation proceeds via the O-demethylation of guaiacol to produce catechol (1,2-dihydroxybenzene). nih.gov The enzymes responsible for this aerobic demethylation are often soluble cytochrome P450 monooxygenases. nih.gov These enzymes typically require redox partner proteins for the transfer of electrons from a cofactor like NAD(P)H to the heme group of the cytochrome P450 enzyme. nih.gov

A well-characterized example is the GcoA/GcoB system from Amycolatopsis sp. ATCC 39116. nih.gov GcoA is the cytochrome P450 enzyme that catalyzes the O-demethylation, while GcoB is a redox partner protein that transfers electrons from NADH to GcoA. nih.gov Similarly, Rhodococcus rhodochrous possesses a guaiacol demethylase system. nih.gov The cytochrome P450 enzyme AgcA from the CYP255A1 family is another example, which can oxidize a range of 4-alkylguaiacols. rsc.org Engineered P450 enzymes have also been developed to improve the efficiency and selectivity of guaiacol O-demethylation. mdpi.com For instance, mutants of P450BM3 have been shown to catalyze the O-demethylation of guaiacol to catechol with high selectivity. mdpi.com

The general scheme for enzymatic O-demethylation of guaiacol is as follows: Guaiacol + O₂ + NAD(P)H + H⁺ → Catechol + Formaldehyde + NAD(P)⁺ + H₂O

The following table summarizes some of the key enzyme systems involved in the O-demethylation of guaiacol and its derivatives.

Enzyme SystemOrganismKey Features
GcoA/GcoBAmycolatopsis sp. ATCC 39116Two-component system; GcoA is the P450, GcoB is the reductase. nih.gov
Guaiacol DemethylaseRhodococcus rhodochrousA cytochrome P450 monooxygenase system. nih.gov
AgcA (CYP255A1)Rhodococcus jostii RHA1Catalyzes O-demethylation of 4-alkylguaiacols. rsc.orgpnas.org
Engineered P450BM3Bacillus megateriumMutants show high selectivity for guaiacol O-demethylation. mdpi.com

Brønsted acids can catalyze the O-demethylation of guaiacol, particularly in hot-pressurized water. chemrxiv.org This reaction is a key process in converting lignin-derived phenolic compounds. researchgate.net The mechanism is proposed to be a concerted O-activated SN2 reaction. chemrxiv.org This involves a strong hydrogen bond between the guaiacol and a hydronium ion. chemrxiv.org

The use of microporous solid acids, such as H-BEA zeolite, has been shown to accelerate the reaction compared to homogeneous mineral acids like HCl. chemrxiv.org This enhancement is attributed to the confined environment within the zeolite pores, which leads to the formation of more active, under-coordinated hydronium ions. chemrxiv.org These confined protons have lower enthalpic requirements for the hydrolysis reaction. chemrxiv.org The molecular organization of the solvent and reactants around the active site within the zeolite also plays a crucial role in modulating the reaction kinetics. chemrxiv.org

Studies have shown that the Brønsted acid site density of a zeolite catalyst can control the selectivity of guaiacol pyrolysis, with demethylation to catechol being the initial step. nih.gov

Radical processes play a significant role in the transformation of guaiacol, particularly in thermal decomposition and oxidation reactions. The dissociation of the methoxy group's O-C bond is a key step. nih.gov Theoretical studies have shown that the bond dissociation enthalpy (BDE) of the O-C bond in the methoxy group is significantly lower than that of the phenolic O-H bond, by approximately 100 kJ mol⁻¹. nih.gov This suggests that O-C bond cleavage is a more favorable initiation step in radical-mediated reactions.

In the phenoxide anion of guaiacol, which can form in ionizing solvents, the O-C BDE is even lower, facilitating demethylation. nih.gov Guaiacol decomposition in both pyrolysis and oxidation is thought to proceed mainly through the unimolecular breaking of the O-C bond, forming a hydroxyphenoxy radical and a methyl radical. acs.org This unimolecular mechanism primarily leads to the formation of pyrocatechol (B87986) and methylcatechols. acs.org

Oxidative Transformations of Guaiacol-Based Precursors

The oxidative transformation of guaiacol can lead to various products, including quinones. nih.gov The formation of ortho-quinone is thermodynamically preferred over other products like 1,3-benzodioxole (B145889) in studied environments. nih.gov

The formation of o-quinone methide (6-methylene-2,4-cyclohexadien-1-one) is considered a key step in the pyrolysis of guaiacol and is implicated in the formation of char. nih.govcabidigitallibrary.org This intermediate is proposed to be formed through the hydrogen abstraction from the phenolic hydroxyl group. cabidigitallibrary.org Direct spectroscopic evidence for the production of o-quinone methide during guaiacol pyrolysis has been obtained using in situ FTIR spectroscopy, showing its appearance at around 350 °C and disappearance at approximately 420 °C, coinciding with char formation. nih.gov

The o-quinone methide intermediate can also lead to the formation of other products, such as o-cresol, through hydrogenation. aip.org The reactivity of the o-quinone methide intermediate can influence the product distribution. For example, the difference in char and other product yields between the pyrolysis of guaiacol and 2-ethoxyphenol (B1204887) is attributed to the different reactivities of their respective o-quinone methide intermediates. cabidigitallibrary.org

Formation of Phenolic and Vinylphenolic Products

The mechanistic pathways leading to the formation of phenolic and vinylphenolic products from this compound are primarily centered around the cleavage of the ether and sulfonate ester bonds. While specific studies on this compound are not extensively detailed in the public domain, the reactivity of analogous aryl tosylates and guaiacol derivatives provides a strong basis for postulating the operative mechanisms. These reactions are significant as they can lead to the generation of guaiacol, a foundational phenolic compound, and potentially to vinylphenols through subsequent reactions.

Investigations into the reactivity of aryl tosylates indicate that the cleavage of the aryloxy-sulfonyl bond (ArO-SO2R) is a key step. For instance, the irradiation of substituted aryl tosylates has been shown to proceed via homolysis of the ArO–SO2 bond. rsc.org This process generates a phenoxy radical and a sulfonyl radical. The phenoxy radical can then abstract a hydrogen atom from the solvent or another hydrogen donor to form the corresponding phenol. In the context of this compound, this would lead to the formation of a guaiacoxy radical, which would then yield guaiacol. This photochemical pathway also results in the liberation of p-toluenesulfinic acid and p-toluenesulfonic acid. rsc.org

Another potential pathway for the formation of phenolic products is through hydrolysis. The tosylate group is an excellent leaving group, facilitating nucleophilic substitution reactions. wikipedia.org Under hydrolytic conditions, water can act as a nucleophile, attacking the ethyl group, which would lead to the cleavage of the ethyl-oxygen bond, producing guaiacol and ethyl tosylate. Alternatively, attack at the sulfonyl sulfur can occur. More vigorous conditions, such as in hot caustic liquors, can promote the cleavage of the Ar-O bond. aalto.fi Studies on the alkaline cleavage of β-ether bonds in lignin model compounds, which are structurally related to guaiacol derivatives, show that quinone methide intermediates are formed, which then fragment to yield products like guaiacol and vinylguaiacol. researchgate.net

The formation of vinylphenolic products, such as 4-vinylguaiacol, from this compound is less direct. It is conceivable that under certain conditions, such as pyrolysis or specific catalytic processes, elimination reactions could occur. For instance, the thermal degradation of related phenolic compounds can lead to the formation of vinyl derivatives. patsnap.com While the direct conversion of this compound to vinylphenols has not been documented, the formation of vinylphenols from related structures like ferulic acid through decarboxylation is a well-known biochemical process. wikipedia.org It is plausible that under specific synthetic conditions, a sequence of reactions involving cleavage of the tosylate and subsequent modification of the ethyl group could potentially yield a vinylphenolic structure.

The table below summarizes the potential reaction pathways and the resulting phenolic and vinylphenolic products from this compound, based on mechanistic studies of analogous compounds.

Reaction Pathway Reactant Key Intermediates Major Products Reaction Conditions Reference
PhotolysisThis compoundGuaiacoxy radical, p-toluenesulfonyl radicalGuaiacol, p-Toluenesulfonic acidUV Irradiation rsc.org
Hydrolysis (SN2)This compoundPentacoordinate transition stateGuaiacol, Ethyl tosylateAqueous media wikipedia.org
Alkaline CleavageThis compoundQuinone methide (postulated)Guaiacol, 4-Vinylguaiacol (postulated)Hot alkaline solution researchgate.net
Thermal DegradationThis compoundRadical speciesGuaiacol, other decomposition productsHigh temperature patsnap.com

Advanced Applications of Guaiacol O Ethyltosylate and Its Derivatives

Guaiacol (B22219) O-ethyltosylate as a Precursor in Organic Synthesis

The chemical reactivity of Guaiacol O-ethyltosylate, particularly the presence of the tosylate group as an excellent leaving group, positions it as a key starting material for the synthesis of a wide array of more complex molecules.

This compound is an ideal substrate for nucleophilic substitution reactions to form various ethers. The tosylate group can be readily displaced by alkoxides or phenoxides in reactions such as the Williamson ether synthesis to create a diverse range of symmetrical and unsymmetrical ethers. wpmucdn.comscribd.com For instance, the synthesis of guaifenesin, an expectorant, involves the reaction of the guaiacol phenoxide with a suitable epoxide or its equivalent, a reaction principle that can be extended to this compound. wpmucdn.comscribd.com

The aromatic ring of the guaiacol moiety can also be further functionalized. While the tosylate group itself is not directly a directing group for electrophilic aromatic substitution, the guaiacol structure can be modified prior to or after the etherification step. Research into the arylation of guaiacol derivatives has shown that the C-O bond of the methoxy (B1213986) group can be targeted for functionalization, leading to the synthesis of 2-arylphenols. nih.gov This demonstrates the potential for creating complex bi-aryl structures from guaiacol-based precursors.

Reaction Type Reactant(s) with Guaiacol Derivative Product Class Significance
Williamson Ether SynthesisAlcohols/Phenols (as alkoxides/phenoxides)Unsymmetrical EthersCreation of diverse ether structures for various applications. wpmucdn.comscribd.com
C-O ArylationArylating agents2-ArylphenolsSynthesis of complex bi-aryl compounds. nih.gov

Guaiacol and its derivatives are significant intermediates in the production of fine chemicals and active pharmaceutical ingredients (APIs). ontosight.ai this compound, with its activated ethyl group, serves as a key intermediate for introducing the 2-methoxyphenoxyethyl moiety into a target molecule.

A prominent example is in the synthesis of the expectorant guaifenesin ((RS)-3-(2-methoxyphenoxy)propane-1,2-diol). wpmucdn.comresearchgate.net While often synthesized from guaiacol and 3-chloro-1,2-propanediol, a similar nucleophilic substitution pathway can be envisioned using a tosylated precursor. wpmucdn.com The synthesis involves the formation of a phenoxide from guaiacol, which then acts as a nucleophile. wpmucdn.com

Furthermore, guaiacol derivatives are precursors to a variety of flavorants, such as eugenol (B1671780) and vanillin (B372448), the latter being a major component of the world's flavor industry. wikipedia.org The synthesis of these molecules often involves the modification of the guaiacol ring and its substituents. Guaiacol itself is also a precursor for the synthesis of other pharmaceuticals, such as the antitussive and expectorant drug potassium guaiacol sulfonate. acs.org

Intermediate Target Molecule Class Example(s) Industrial Relevance
Guaiacol DerivativesExpectorantsGuaifenesin wpmucdn.comscribd.comresearchgate.netPharmaceutical
Guaiacol DerivativesFlavorantsVanillin, Eugenol wikipedia.orgFood and Fragrance
Guaiacol DerivativesAntitussivesPotassium Guaiacol Sulfonate acs.orgPharmaceutical

Role in Polymer and Materials Science

The phenolic structure of guaiacol, derived from the natural polymer lignin (B12514952), makes its derivatives attractive candidates for the development of bio-based polymers. nih.govthe-innovation.org This is part of a broader effort to replace petroleum-based monomers with sustainable alternatives.

Research has focused on modifying guaiacol to create polymerizable monomers. A key example is the synthesis of 4-vinylguaiacol (4VG) , which can be derived from ferulic acid via decarboxylation. mdpi.comresearchgate.netnih.gov This styrenic monomer can then be polymerized, often after protecting the phenolic hydroxyl group, to create poly(vinylguaiacol). researchgate.net

Derivatives of 4-vinylguaiacol can be synthesized with various functional groups, allowing for the tuning of polymer properties. For instance, an epoxy-functionalized derivative of 4-vinylguaiacol has been used to create well-defined, bio-based styrene-type polymers. rsc.orgrsc.org By varying the length of the alkyl ester or ether group on 4VG derivatives, homopolymers with a wide range of glass transition temperatures (Tg), from 117 °C down to 5 °C, have been obtained. nih.gov This demonstrates the potential to create a diverse platform of bio-based monomers from a single guaiacol-derived precursor. nih.gov

Guaiacol-Derived Monomer Polymerization Method Resulting Polymer Key Feature
4-Vinylguaiacol (4VG) and its derivativesRadical Polymerization (e.g., RAFT)Poly(vinylguaiacol) and its copolymers mdpi.comresearchgate.netBio-based polystyrene alternative. mdpi.comresearchgate.net
Epoxy-functionalized 4-VinylguaiacolRAFT/ROCOPEster cross-linked star polymers rsc.orgrsc.orgDegradable polymer architecture. rsc.orgrsc.org
Bisguaiacol (BG)Polycondensation with diacidsBio-based Polyesters researchgate.netHigh thermal stability (Tg up to 160 °C). researchgate.net

Beyond creating simple homopolymers, guaiacol derivatives are being incorporated into more complex and functional polymeric structures. For example, bisguaiacol (BG), a lignin-derived bisphenol analogue, has been used to prepare bio-based polyesters with impressive thermal properties, including glass transition temperatures up to 160 °C and thermal stability over 300 °C. researchgate.net

Furthermore, the functional groups on guaiacol can be leveraged to create polymers with specific properties. For instance, aminoguaiacol, an aminated derivative, has been grafted onto polysaccharides like carboxymethylpullulan to create water-soluble polymers with antioxidant and antibacterial activities. researchgate.net Side-chain type benzoxazine-functionalized polyethylenimine resins have also been synthesized using guaiacol, leading to bio-based thermosets. cnrs.fr The ability to create star polymers with degradable cores from epoxy-functionalized 4-vinylguaiacol highlights the potential for designing advanced, sustainable materials with controlled architectures. rsc.orgrsc.org

Biomedical and Medicinal Chemistry Research

The guaiacol scaffold is a common motif in a variety of biologically active molecules. ontosight.ai Research in this area explores the synthesis and pharmacological evaluation of guaiacol derivatives for various therapeutic applications.

Basic ethers of guaiacol have been investigated for their pharmacological activities, with some demonstrating antitussive properties. acs.orgnih.gov More recent research has focused on creating hybrid molecules or prodrugs that leverage the properties of guaiacol to enhance the performance of existing drugs. For example, an ibuprofen (B1674241) guaiacol ester was synthesized and evaluated, showing reduced gastrointestinal toxicity compared to the parent drug. nih.gov Similarly, ester-linked mutual prodrugs of etodolac (B1671708) with guaiacol have been synthesized and shown to have improved analgesic and anti-inflammatory activity with reduced ulcerogenic side effects. bohrium.com

A notable area of research is the development of chimeras, where guaiacol or its derivatives are chemically linked to other pharmacologically active agents. A study on a naproxen-guaiacol chimera demonstrated that this hybrid molecule exhibited a better anti-inflammatory effect compared to naproxen (B1676952) alone and was less likely to cause gastrointestinal harm. mdpi.com The antioxidant properties of the guaiacol moiety are often cited as a contributing factor to the reduced toxicity of these hybrid drugs. mdpi.com Esters of guaiacol with glycine (B1666218) and GABA have also been synthesized and evaluated for their analgesic, anti-inflammatory, and anticonvulsant activities. mdpi.comnih.gov

Guaiacol Derivative Type Therapeutic Area Research Finding
Basic EthersAntitussiveShowed antitussive activity in preclinical models. acs.orgnih.gov
Ibuprofen Guaiacol EsterAnti-inflammatoryReduced gastrointestinal toxicity compared to ibuprofen. nih.gov
Etodolac-Guaiacol ProdrugAnti-inflammatory/AnalgesicImproved activity and reduced ulcerogenic side effects. bohrium.com
Naproxen-Guaiacol ChimeraAnti-inflammatory/AnalgesicBetter anti-inflammatory effect and gastrointestinal safety than naproxen. mdpi.com
Guaiacol-Amino Acid EstersAnalgesic/Anti-inflammatory/AnticonvulsantDemonstrated various pharmacological activities in preclinical studies. mdpi.comnih.gov

Development of Myeloperoxidase Inhibitors from Guaiacol Derivatives

Myeloperoxidase (MPO) is an enzyme implicated in oxidative stress and inflammation, contributing to the pathology of various diseases, including atherosclerotic cardiovascular disease. Current time information in Bangalore, IN. The development of MPO inhibitors is a key therapeutic strategy, and guaiacol derivatives have emerged as a promising class of compounds for this purpose. Current time information in Bangalore, IN.acs.org

Synthetic guaiacol derivatives have been designed and evaluated for their ability to inhibit MPO. In silico studies have been used to model the interaction between these derivatives and the MPO enzyme, leading to the validation of their inhibitory activity. Current time information in Bangalore, IN.rsc.org Research has demonstrated that these compounds can effectively control MPO-mediated oxidation of lipoproteins such as low-density lipoprotein (LDL) and high-density lipoprotein (HDL). Current time information in Bangalore, IN. The mechanism of MPO inhibition by these guaiacol derivatives has been shown to be reversible. Current time information in Bangalore, IN.rsc.org This targeted inhibition of MPO suggests that guaiacol-based compounds have significant potential as therapeutic agents for modulating lipid profiles and reducing the burden of atherosclerotic plaques. Current time information in Bangalore, IN.rsc.org The methoxy functional group, a key feature of guaiacol, is recognized as an important pharmacophore in various phytochemicals and is considered crucial for the inhibitory action of these derivatives. acs.org

Table 1: Investigated Guaiacol Derivatives for MPO Inhibition This table is interactive. You can sort and filter the data.

Compound Class Target Enzyme Mechanism Potential Application Reference
Synthetic Guaiacol Derivatives Myeloperoxidase (MPO) Reversible Inhibition Cardiovascular Disease Current time information in Bangalore, IN.rsc.org

Antioxidant Properties of Guaiacol-Derived Compounds

The guaiacol moiety is a well-established structural feature responsible for the antioxidant activity of many natural polyphenols. mdpi.com Guaiacol and its derivatives, such as vanillin, 4-methylguaiacol, and 4-ethylguaiacol, exhibit potent free-radical scavenging properties. mdpi.comresearchgate.net Their antioxidant action is attributed to their ability to donate a hydrogen atom from their phenolic hydroxyl group, a process known as hydrogen atom transfer (HT). patsnap.com

The environment significantly influences the antioxidant efficacy of these compounds. patsnap.com Studies have shown that guaiacol derivatives react faster with peroxyl radicals in aqueous solutions compared to nonpolar media. patsnap.com The pH of the aqueous solution is also a critical factor; as the pH increases, the reactivity of guaiacol derivatives towards peroxyl radicals also increases. patsnap.com In aqueous solutions at physiological pH, the primary mechanism shifts from hydrogen atom transfer (HT) to sequential proton electron transfer (SPET). patsnap.com

Research has demonstrated that derivatives like vanillin, 4-methylguaiacol, and 4-ethylguaiacol can protect cells from oxidative stress by enhancing the activities of key intracellular antioxidant enzymes, such as catalase (CAT), superoxide (B77818) dismutase (SOD), and glutathione (B108866) peroxidase (GSH-Px). researchgate.net

Table 2: Antioxidant Activity of Guaiacol Derivatives This table is interactive. You can sort and filter the data.

Compound Primary Antioxidant Mechanism Influencing Factors Cellular Effect Reference
Guaiacol Hydrogen Atom Transfer (HT) Solvent Polarity, pH Free-radical scavenging patsnap.com
Vanillin HT, Sequential Proton Electron Transfer (SPET) pH Increased antioxidant enzyme activity researchgate.netpatsnap.com
4-Methylguaiacol HT, SPET pH Increased antioxidant enzyme activity researchgate.net
4-Ethylguaiacol HT, SPET pH Increased antioxidant enzyme activity researchgate.net

Radiolabeling Strategies for Imaging Agents

Guaiacol derivatives serve as important precursors and intermediates in the synthesis of radiolabeled molecules for diagnostic imaging techniques like Positron Emission Tomography (PET). researchgate.netresearchgate.netnih.gov While not always part of the final imaging agent's core structure, their chemical properties are exploited in various radiolabeling strategies.

A notable strategy involves a guaiacol-based liquid-liquid extraction method for the production and purification of the PET isotope Titanium-45 (⁴⁵Ti). rsc.orgresearchgate.netuib.no In this process, ⁴⁵Ti is extracted from an aqueous solution into an organic phase containing guaiacol, forming a [⁴⁵Ti]Ti-guaiacolate complex. rsc.orguib.no This organometallic intermediate is then used to efficiently radiolabel chelators, such as DOTA, which can be conjugated to biomolecules for targeted PET imaging. rsc.orguib.no This method achieves high radiochemical conversion rates, up to 98%. rsc.orguib.no

Furthermore, guaiacol derivatives are used as starting materials for building more complex radiotracers. For instance, 4-nitroguaiacol is a key precursor in the synthesis of [¹¹C]PBD150, a radiolabeled inhibitor of glutaminyl cyclase investigated for the potential detection of Alzheimer's disease. researchgate.net Similarly, derivatives of curcumin (B1669340) and dehydrozingerone, which contain the guaiacol structural motif, have been radiolabeled with Fluorine-18 to create probes for imaging beta-amyloid plaques, another hallmark of Alzheimer's disease. nih.gov These examples underscore the utility of the guaiacol scaffold in the development of novel radiopharmaceuticals.

Catalysis and Biocatalysis Studies

The conversion of guaiacol, a major compound derived from the depolymerization of lignin, is a central topic in the fields of catalysis and biocatalysis. Research focuses on transforming this renewable feedstock into valuable chemicals and understanding the natural enzymatic pathways for its degradation.

Catalytic Conversion of Lignin-Derived Compounds

Guaiacol is a key model compound for studying the catalytic upgrading of lignin-derived bio-oils. researchgate.netmdpi.com Catalytic strategies aim to selectively remove or modify the functional groups of guaiacol to produce high-value chemicals and fuel precursors.

One prominent approach is the one-pot, three-step reductive catalytic methodology for converting guaiacol and its derivatives into cyclohexylamines using a Raney Ni catalyst. uib.no This process involves demethoxylation, hydrogenation, and amination steps, achieving yields of up to 94%. uib.no Other catalysts, such as Pd/C and Ru/C, have also been investigated, showing high yields for specific products like 2-methoxycyclohexanamine and cyclohexylamine, respectively. uib.no

Another strategy focuses on the selective production of guaiacol itself from raw lignin. The Lewis acid catalyst Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃) has been shown to efficiently catalyze the transformation of lignin into guaiacol as the sole liquid product, with yields reaching up to 25.5 wt%. nih.gov The process involves the hydrolysis of ether linkages in lignin, followed by decarbonization and demethoxylation of syringyl units to form guaiacyl units. nih.gov

Hydrodeoxygenation (HDO) is another critical process, where catalysts like sulfided CoMo/Al₂O₃ and NiMo/Al₂O₃ are used to remove oxygen atoms, converting compounds like 4-methylguaiacol into valuable products such as 4-methylphenol. nih.gov

Table 3: Catalytic Conversion of Guaiacol and Lignin This table is interactive. You can sort and filter the data.

Catalyst Feedstock Key Transformation Main Product(s) Reference
Raney Ni Guaiacol Demethoxylation, Hydrogenation, Amination Cyclohexylamine uib.no
La(OTf)₃ Lignin Hydrolysis, Decarbonization, Demethoxylation Guaiacol nih.gov
Pt/γ-Al₂O₃ Guaiacol Aromatic C-O bond cleavage Phenol (B47542), Cyclohexane researchgate.net
Ru/C Guaiacol Hydrogenation, Amination Cyclohexylamine uib.no

Enzymatic Degradation Pathways

Microorganisms have evolved sophisticated enzymatic pathways to degrade lignin-derived aromatic compounds like guaiacol. The primary and often rate-limiting step in this process is O-demethylation, which is catalyzed by cytochrome P450 monooxygenases. researchgate.netgoogle.com

In bacteria such as Rhodococcus species, two distinct P450 systems have been identified for this purpose. The GcoA/GcoB system (cytochrome P450 family CYP255A2) is responsible for the O-demethylation of guaiacol to catechol. researchgate.netgoogle.com The resulting catechol is then typically processed through the ortho-cleavage pathway and the β-ketoadipate pathway. researchgate.net

A second system, involving the AgcA enzyme (cytochrome P450 family CYP255A1), shows specificity for 4-alkylguaiacols (e.g., 4-ethylguaiacol, 4-propylguaiacol). researchgate.netgoogle.com AgcA catalyzes the O-demethylation of these compounds to their corresponding 4-alkylcatechols. These alkylated catechols are subsequently degraded via a meta-cleavage pathway. researchgate.netgoogle.com The discovery of these complementary enzyme systems highlights how microbes have adapted to metabolize the variety of substituted aromatic compounds released from lignin. google.com This knowledge is crucial for developing biocatalytic strategies for lignin valorization. researchgate.net

Theoretical and Computational Chemistry Approaches

Density Functional Theory (DFT) Studies of Guaiacol (B22219) O-ethyltosylate Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com It has become a popular tool for calculating molecular properties and predicting chemical reactivity. mdpi.comfrontiersin.org DFT-based descriptors such as chemical potential, hardness, and electrophilicity can effectively characterize the reactivity of molecules in different phases. mdpi.com

DFT calculations are instrumental in mapping the potential energy surface of a reaction, identifying intermediates, transition states, and calculating the energy barriers associated with different reaction pathways. acs.orgresearchgate.net This allows for the prediction of the most likely transformation a molecule will undergo.

A theoretical study on the OH-initiated transformation of guaiacol provides a strong example. acs.org The energy barriers for different reaction steps, such as OH-addition and H-abstraction, were calculated to determine the most favorable reaction pathways. acs.org The study found that in the gas phase, H-abstraction from the phenolic hydroxyl group is a key initial step, while in an aqueous solution, OH-addition reactions are favored due to the solvent effect lowering the energy barriers. acs.org

For Guaiacol O-ethyltosylate, the tosylate group is an excellent leaving group, making the molecule susceptible to nucleophilic substitution reactions. DFT could be employed to calculate the energetics of such SN2 or SN1 reaction pathways with various nucleophiles. These calculations would help determine the activation energy required for the substitution to occur, providing a quantitative measure of the compound's reactivity as an electrophile.

MediumOverall Rate Constant (cm³ molecule⁻¹ s⁻¹)Half-Life
Atmosphere (Gas-phase)5.56 × 10⁻¹²34.6 h
Wastewater (Aqueous)1.41 × 10⁻¹¹0.82 s

This data is for the parent compound guaiacol and is derived from a theoretical study on its OH-initiated transformation. acs.org It illustrates the type of kinetic data that can be obtained from DFT calculations.

Transition state analysis is a critical component of studying reaction mechanisms, providing a picture of the highest-energy point along the reaction coordinate. For nucleophilic reactions, such as the substitution of the tosylate group in this compound, DFT can be used to model the geometry and energy of the transition state. researchgate.netmdpi.com

While specific studies on this compound are absent, DFT has been widely applied to understand nucleophilic substitution mechanisms for a vast range of compounds, confirming that such an analysis would be highly informative for predicting its reactivity with various nucleophiles. mdpi.comrsc.orgresearchgate.net

Molecular Dynamics Simulations for Mechanistic Insight

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time by applying the principles of classical mechanics. fiveable.meebsco.com This technique provides detailed, time-resolved information on molecular behavior, offering insights into reaction dynamics, conformational changes, and transport properties. ebsco.comconcord.org

MD simulations could be used to study this compound in various environments, such as in solution or interacting with a biological membrane. For example, simulations could track the conformational flexibility of the molecule, the solvation of its different functional groups, and its potential to cross cellular membranes.

A relevant study employed MD simulations to investigate the permeation of the parent compound, guaiacol, through a model bacterial outer membrane. The simulations yielded free energy and diffusivity profiles, providing a detailed picture of the transport process at a molecular level. This type of simulation would be invaluable for understanding the bioavailability or environmental transport of this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity or a specific property. wikipedia.orgneovarsity.org These models are built by finding a correlation between calculated molecular descriptors (e.g., lipophilicity, electronic properties, size) and an experimentally measured activity for a series of compounds. uclouvain.bescribd.com

No specific QSAR models for this compound derivatives were found in the literature. However, a hypothetical QSAR study could be designed to predict a particular activity, for example, the toxicity or receptor binding affinity of a series of its derivatives. The process would involve:

Synthesizing or obtaining a set of derivatives of this compound with variations in their structure (e.g., different substituents on the aromatic ring).

Measuring the biological activity of interest for all compounds in the set.

Calculating a wide range of molecular descriptors for each derivative using computational software. Descriptors can be 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape). neovarsity.org

Developing a mathematical model using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to find the best correlation between the descriptors and the measured activity. uestc.edu.cn

Validating the model to ensure its predictive power for new, untested compounds.

Such a model would be a valuable tool for prioritizing the synthesis of new derivatives with desired properties while minimizing experimental effort.

In Silico Prediction of Chemical Transformations

In silico (computer-based) tools can predict the likely transformation products of a chemical under various conditions, such as metabolic, hydrolytic, or oxidative degradation. rsc.orgspringernature.com These prediction systems typically use a knowledge base of known chemical reactions and transformation rules to generate potential degradation pathways. acs.orgspringernature.com

For this compound, in silico tools could predict its metabolites in biological systems or its degradation products in the environment. For example, software like Zeneth or the OECD QSAR Toolbox can predict transformation products based on the functional groups present in the molecule. researchgate.netnih.gov

A study on the OH-initiated reactions of the parent compound, guaiacol, successfully used theoretical calculations to predict its transformation products in both the atmosphere and in wastewater, including the formation of nitroguaiacols, methoxybenzoquinone, and various diols and aldehydes. acs.org This demonstrates the power of in silico methods to forecast the environmental fate of a chemical and identify potentially hazardous transformation products that warrant further investigation. acs.org Applying similar methods to this compound would provide crucial information for its risk assessment.

Advanced Analytical Techniques in Guaiacol O Ethyltosylate Research

Spectroscopic Characterization of Synthetic Products and Intermediates

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise molecular structure of Guaiacol (B22219) O-ethyltosylate. Both ¹H and ¹³C NMR are employed to map the carbon-hydrogen framework of the molecule, providing information on the chemical environment of each nucleus.

In a typical ¹H NMR spectrum of Guaiacol O-ethyltosylate, distinct signals corresponding to the protons of the guaiacol, ethyl, and tosylate moieties are observed. The aromatic protons on the guaiacol and tosyl rings appear in the downfield region (typically 6.8-7.8 ppm), with their splitting patterns revealing their substitution positions. The protons of the ethyl bridge (-O-CH₂-CH₂-O-) and the methoxy (B1213986) group (-OCH₃) on the guaiacol ring appear in the upfield region. ncsu.edu Similarly, ¹³C NMR provides a count of unique carbon atoms and information about their hybridization and electronic environment. The synthesis of related guaiacol-containing structures is routinely confirmed using NMR to verify the structure of intermediates and final products. ru.nlresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

Assignment ¹H NMR (Predicted) ¹³C NMR (Predicted)
Tosyl-CH ~2.4 ppm (singlet) ~21 ppm
Guaiacol-OCH ~3.8 ppm (singlet) ~56 ppm
-O-CH ₂-CH ₂-O- ~4.2-4.4 ppm (multiplets) ~65-70 ppm
Aromatic CH (Guaiacol) ~6.8-7.1 ppm (multiplets) ~112-122 ppm
Aromatic CH (Tosyl) ~7.3 ppm & ~7.8 ppm (doublets) ~128-130 ppm

Note: Predicted values are based on standard chemical shift ranges for similar functional groups.

Mass Spectrometry (MS) is a critical tool for confirming the molecular weight and elemental composition of this compound. This technique involves ionizing the molecule and separating the resulting ions based on their mass-to-charge (m/z) ratio. For this compound (C₁₆H₁₈O₅S), the expected monoisotopic mass is approximately 322.09 u. chemspider.com

High-resolution mass spectrometry (HRMS) can confirm the elemental formula with high accuracy. The fragmentation pattern observed in the mass spectrum provides further structural confirmation. Common fragmentation pathways for this compound would include the cleavage of the tosylate group, the ether linkages, and fragmentation of the aromatic rings. Analysis of guaiacol itself by MS shows a strong molecular ion peak, which is a common characteristic for aromatic compounds. chemicalbook.com

Table 2: Predicted Mass Spectrometry Fragments for this compound

m/z (Predicted) Fragment Identity Description
323.09 [M+H]⁺ Protonated molecular ion
345.07 [M+Na]⁺ Sodium adduct of the molecular ion
167.04 [M - C₇H₇SO₂]⁺ Loss of the tosyl group
155.04 [C₇H₇SO₂]⁺ Tosyl cation

Note: Predicted m/z values are for the most abundant isotopes.

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in this compound. Both methods probe the vibrational modes of molecules, but they operate on different principles (IR absorption vs. Raman scattering), providing complementary information. mdpi.com

The IR spectrum of this compound is expected to show strong, characteristic absorption bands for the sulfonate group (S=O stretches) around 1350 cm⁻¹ and 1175 cm⁻¹. Other key peaks include C-O ether stretches, aromatic C=C bending, and aliphatic and aromatic C-H stretches. ru.nl Raman spectroscopy is particularly effective for observing the symmetric vibrations of the non-polar bonds, such as the aromatic ring C=C stretching vibrations. mdpi.comnih.gov The combination of IR and Raman provides a comprehensive vibrational fingerprint of the molecule.

Table 3: Key IR and Raman Vibrational Frequencies for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
Aromatic C-H Stretch 3100-3000 IR, Raman
Aliphatic C-H Stretch 3000-2850 IR, Raman
Aromatic C=C Stretch 1600-1450 IR, Raman
Asymmetric S=O Stretch (Sulfonate) ~1350 IR
Symmetric S=O Stretch (Sulfonate) ~1175 IR
C-O-C Ether Stretch 1250-1050 IR

Chromatographic Methods for Purity Assessment and Separation

Chromatography is the gold standard for separating components of a mixture and assessing the purity of a synthesized compound. For this compound, both liquid and gas chromatography are employed.

High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity of this compound and quantifying impurities. Due to the compound's aromatic nature and moderate polarity, a reversed-phase HPLC method is typically most effective.

In this setup, a nonpolar stationary phase (e.g., a C18 column) is used with a polar mobile phase, commonly a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. sielc.comresearchgate.net this compound and any impurities are separated based on their differential partitioning between the two phases. Detection is usually accomplished with an ultraviolet (UV) detector, as the aromatic rings in the molecule absorb UV light strongly (typically around 210-280 nm). sielc.com The purity is calculated by comparing the peak area of the main compound to the total area of all peaks in the chromatogram. This technique has been successfully used to separate and quantify closely related guaiacol derivatives and potential byproducts. rsc.org

Table 4: Typical HPLC Parameters for this compound Analysis

Parameter Condition
Column Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient or isocratic mixture of Acetonitrile and Water
Flow Rate 0.8 - 1.2 mL/min
Detection UV at ~210 nm or ~270 nm
Column Temperature 25 - 40 °C

| Injection Volume | 5 - 20 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the identification power of mass spectrometry. It is highly effective for identifying volatile impurities, starting materials (like guaiacol), or side-products in the final this compound product. nih.gov

In GC-MS analysis, the sample is vaporized and separated in a capillary column. The retention time helps in identifying compounds. As each separated component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fingerprint that allows for unambiguous identification by comparing it to spectral libraries. Studies involving the pyrolysis of guaiacol-containing lignin (B12514952) model compounds have demonstrated the utility of GC-MS in separating and identifying a wide array of phenolic products, showcasing its power in analyzing complex mixtures related to guaiacol derivatives. ncsu.edu

Table 5: Mentioned Chemical Compounds

Compound Name Molecular Formula
This compound C₁₆H₁₈O₅S
Guaiacol C₇H₈O₂
Acetonitrile C₂H₃N
Anisole (B1667542) C₇H₈O
4-(α-bromoacetyl)-guaiacol C₉H₉BrO₃
2-(2-chloroethoxy)ethyltosylate C₁₁H₁₅ClO₄S
Guaiacyl glycerol-β-guaiacyl ether C₁₇H₂₀O₆
Methanol CH₄O

X-ray Diffraction Studies of Crystalline Forms

While a specific X-ray diffraction study for this compound has not been detailed in publicly available literature, the application of this technique would be the definitive method to characterize its solid-state structure. For organic molecules, single-crystal X-ray diffraction (SC-XRD) is the gold standard, offering unambiguous structural determination, provided a suitable single crystal can be grown. acs.orgnih.gov In cases where obtaining a single crystal is challenging, powder X-ray diffraction (PXRD) can be employed to analyze polycrystalline samples, which can help in identifying crystalline phases and assessing purity. jst.go.jpcovalentmetrology.commdpi.com

A hypothetical X-ray diffraction study on a single crystal of this compound would provide precise data on its crystal system, space group, and unit cell dimensions. This information reveals how the molecules pack together in the crystal, which is influenced by intermolecular forces such as van der Waals interactions and potential weak hydrogen bonds. The analysis would also yield the exact coordinates of each atom, allowing for the precise calculation of all bond lengths and angles within the molecule. This would confirm the connectivity of the guaiacol, ethyl, and tosylate moieties and reveal the molecule's preferred conformation in the solid state.

Detailed Research Findings

As of the current literature survey, specific crystallographic data for this compound are not available. Research in this area would first involve the successful crystallization of the compound from a suitable solvent system. Techniques such as slow evaporation, vapor diffusion, or liquid-liquid diffusion would be employed to obtain single crystals of sufficient size and quality for SC-XRD analysis. numberanalytics.comjove.com

Once a suitable crystal is obtained, it would be mounted on a diffractometer and irradiated with X-rays. jove.com The diffraction pattern would be collected and processed to generate an electron density map, from which the molecular structure could be solved and refined. fuw.edu.pl

The kind of data that would be obtained from such an analysis is illustrated in the hypothetical data table below. This table represents the typical crystallographic parameters that are determined in an X-ray diffraction experiment and are essential for a complete structural description of a crystalline compound.

Hypothetical Crystallographic Data for this compound

ParameterHypothetical ValueDescription
Empirical Formula C₁₆H₁₈O₅SThe elemental composition of the molecule.
Formula Weight 322.38 g/mol The molar mass of the compound.
Crystal System MonoclinicOne of the seven crystal systems describing the symmetry of the unit cell.
Space Group P2₁/cThe specific symmetry group describing the arrangement of molecules in the crystal.
a (Å) 10.5The length of the 'a' axis of the unit cell.
b (Å) 8.5The length of the 'b' axis of the unit cell.
c (Å) 16.7The length of the 'c' axis of the unit cell.
α (°) 90The angle between the 'b' and 'c' axes.
β (°) 92.7The angle between the 'a' and 'c' axes.
γ (°) 90The angle between the 'a' and 'b' axes.
Volume (ų) 1510The volume of the unit cell.
Z 4The number of molecules per unit cell.
Density (calculated) 1.420 g/cm³The calculated density of the crystal.
R-factor < 0.05A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.

Environmental and Sustainable Chemistry Perspectives

Bioremediation and Biodegradation of Guaiacol-Derived Compounds

Guaiacol (B22219) (2-methoxyphenol), the foundational precursor to Guaiacol O-ethyltosylate, is a phenolic compound derived from the pyrolysis of lignin (B12514952). nih.govmdpi.com As a component of industrial effluents, particularly from the pulp and paper industry, the environmental fate and biodegradation of guaiacol and its derivatives are of significant interest. nih.govomicsonline.org

Numerous microorganisms have demonstrated the ability to degrade guaiacol, suggesting potential pathways for the bioremediation of waste streams containing guaiacol-derived compounds. Research has shown that bacterial strains such as Acinetobacter sp. and Rhodococcus sp. can effectively metabolize guaiacol. conicet.gov.ar For instance, Rhodococcus sp. CS1 was capable of completely degrading guaiacol at a concentration of 1000 mg/L over 16 days. conicet.gov.ar Similarly, Acinetobacter sp. RTE1.4 also showed the ability to completely remove 1000 mg/L of 2-methoxyphenol. conicet.gov.ar

Fungal species, particularly white-rot fungi, are also adept at breaking down lignin and its derivatives. Ganoderma lucidum EN2, for example, utilizes lignin-derived compounds like guaiacol as mediators to enhance the activity of enzymes such as laccase, which play a crucial role in the degradation of complex organic pollutants. nih.gov The presence of guaiacol at a concentration of 25 µM was found to significantly accelerate the decolorization of an azo dye by purified laccase, achieving over 90% removal within one hour. nih.gov

The biostimulation of native microbial populations in industrial wastewater, supplemented with additional carbon and nitrogen sources, has also been shown to effectively degrade residual lignin-derived compounds, including guaiacol. nih.gov This indicates that industrial processes could be optimized to more completely break down such effluents. nih.gov While direct biodegradation studies on this compound are not extensively documented, the known metabolic pathways for guaiacol provide a fundamental basis for assessing its potential environmental persistence and for developing bioremediation strategies.

Table 1: Examples of Guaiacol Biodegradation by Microbial Strains

MicroorganismCompoundInitial ConcentrationDegradation TimeEfficiencySource
Rhodococcus sp. CS1Guaiacol1000 mg/L16 days100% conicet.gov.ar
Acinetobacter sp. RTE1.4Guaiacol1000 mg/LNot specified100% conicet.gov.ar
Ganoderma lucidum EN2Guaiacol (as mediator)25 µM1 hour>90% (dye decolorization) nih.gov
Autochthonous BacteriaGuaiacolNot specified3-6 daysDisappearance of parent compound nih.gov

Life Cycle Assessment of this compound Production and Application

A comprehensive Life Cycle Assessment (LCA) specific to this compound has not been extensively published. However, by examining LCAs of similar chemical pathways, such as the production of vanillin (B372448) from guaiacol, key environmental considerations can be extrapolated. norsus.no An LCA evaluates the environmental impact of a product across its entire life cycle, from raw material extraction to final disposal.

The primary determinant of the environmental footprint of this compound is the origin of its guaiacol precursor. Guaiacol can be sourced from fossil-based feedstocks or from renewable lignin biomass. norsus.no The production of vanillin from fossil-derived guaiacol has been a subject of comparative LCA studies, which analyze energy and chemical requirements. norsus.no These assessments, often based on laboratory and pilot-scale data, carry a degree of uncertainty but provide valuable insights into the potential environmental hotspots. norsus.no

A hypothetical LCA for this compound would need to consider the following stages:

Raw Material Acquisition: This includes the extraction and processing of raw materials for both the guaiacol and the ethyl tosylate moieties. The impact would vary significantly depending on whether the guaiacol is derived from petroleum or from sustainably managed forestry resources that provide lignin.

Manufacturing: This stage covers the chemical synthesis process, including the energy consumption, solvents used, and waste generated during the etherification reaction that bonds the ethyltosylate group to guaiacol.

Use and Application: The environmental impact during the use phase is dependent on the specific application of this compound.

End-of-Life: This considers the final fate of the compound, including its potential for biodegradation (as informed by studies on related compounds), recycling, or incineration. The biodegradability of the guaiacol portion suggests a potential for managed biological decomposition.

Valorization of Lignin Biomass through Guaiacol Intermediates

Lignin is the most abundant biopolymer on Earth that contains aromatic units, making it a vast and underutilized renewable resource for the chemical industry. nih.govresearchgate.net The concept of "valorization" involves converting this complex, low-value byproduct of the paper and bio-ethanol industries into high-value chemicals, thereby fostering a circular bioeconomy. mdpi.comdiva-portal.org Guaiacol is a primary and crucial intermediate compound obtained from the depolymerization of lignin. nih.gov

Several methods are employed to break down the complex three-dimensional structure of lignin to yield simpler aromatic compounds:

Pyrolysis: This process involves heating lignin to high temperatures (400–800 °C) in the absence of oxygen. mdpi.com This thermal decomposition breaks the lignin polymer into a liquid bio-oil, which is rich in phenolic compounds, including guaiacol, catechol, and syringol. mdpi.com

Catalytic Depolymerization: Using various catalysts can improve the selectivity and yield of specific products. For example, using a Lewis acid catalyst at 270 °C has been shown to yield guaiacol from lignin. nih.gov Reductive Catalytic Fractionation (RCF) is another method that can produce 4-alkylguaiacols as major products from softwood lignin. nih.gov

Once obtained from lignin, guaiacol serves as a versatile platform chemical that can be further upgraded into a wide array of valuable products. nih.gov These include biofuels, such as cyclohexanols and cyclohexanes, as well as specialty chemicals and polymer building blocks. nih.govmdpi.com The synthesis of this compound represents one such pathway for lignin valorization, where the raw guaiacol derived from biomass is converted into a more complex, functionalized molecule for specialized applications. This strategy reduces dependence on fossil fuels for aromatic chemicals and provides a sustainable route to new materials. mdpi.com

Table 2: Products from Lignin Valorization via Guaiacol Intermediate

PrecursorProcessIntermediateFinal Products (Examples)Source
LigninPyrolysisGuaiacol, Syringol, PhenolsBio-oil, Biochar, Syngas mdpi.com
LigninLewis Acid CatalysisGuaiacolPolymers (via Phthalonitrile, Triphenol) nih.gov
LigninReductive Catalytic Fractionation (RCF)4-n-PropylguaiacolNot specified nih.gov
GuaiacolCatalytic Hydrodeoxygenation (HDO)Cyclohexanols, CyclohexanesBiofuels nih.govmdpi.com
GuaiacolChemical SynthesisThis compoundSpecialty Chemical-

Future Directions and Emerging Research Avenues

Exploration of Novel Catalytic Systems for Guaiacol (B22219) O-ethyltosylate Transformations

Future research will pivot from the reductive upgrading of the guaiacol core to the catalytic functionalization at the tosylate position. Aryl tosylates are stable, crystalline solids that serve as effective substitutes for aryl halides in a variety of powerful cross-coupling reactions. organic-chemistry.orgnih.govnih.gov This opens the door to creating new carbon-carbon and carbon-heteroatom bonds on the guaiacol scaffold, a significant departure from traditional lignin (B12514952) valorization.

Emerging research will likely focus on adapting and optimizing modern catalytic systems for Guaiacol O-ethyltosylate. Key areas of exploration include:

Palladium-Catalyzed Cross-Coupling: Systems like the Buchwald-Hartwig amination could be used to couple this compound with a wide range of primary and secondary amines, creating novel aromatic amine derivatives. nih.govorganic-chemistry.org Similarly, Suzuki-Miyaura reactions could forge new C-C bonds with boronic acids, and Stille couplings could be employed with organostannanes. nih.govthieme-connect.com The challenge and opportunity lie in developing catalysts that are not only efficient but also selective, especially given the potential for reactions at other sites on the aromatic ring under harsh conditions.

Nickel-Catalyzed Reactions: As a more earth-abundant and economical alternative to palladium, nickel catalysis is a major frontier. Recent advances have shown that nickel complexes can effectively catalyze the thioetherification of aryl tosylates with various thiols, a reaction that would produce novel sulfur-containing guaiacol derivatives. csic.es

Photo-Induced Reactions: Aryl tosylates can function as non-ionic photoacid generators (PAGs), releasing p-toluenesulfonic acid upon UV irradiation. rsc.org This property could be harnessed in applications like photolithography or for initiating acid-catalyzed polymerizations, where this compound acts as a photo-responsive trigger.

The table below outlines potential catalytic systems and their expected transformations for this compound.

Catalytic System Reaction Type Potential Nucleophile/Reagent Resulting Product Class Reference
Palladium(0) with Biarylphosphine LigandsBuchwald-Hartwig AminationPrimary/Secondary Amines, IndolesN-Aryl Guaiacol Derivatives nih.govorganic-chemistry.org
Palladium(II) Acetate with Phosphine (B1218219) LigandsSuzuki-Miyaura CouplingAryl/Alkyl Boronic AcidsAryl/Alkyl Substituted Guaiacols thieme-connect.com
Palladium(0) with XPhos LigandStille CouplingOrganostannanes (e.g., Aryl-SnBu₃)Biaryl Guaiacol Derivatives nih.gov
Nickel(II) with Terphenylphosphine LigandsThioetherificationAromatic/Aliphatic ThiolsAryl/Alkyl Thioethers of Guaiacol csic.es
UV IrradiationPhotoacid Generation(None - substrate acts as catalyst precursor)p-Toluenesulfonic Acid + Guaiacol Radical rsc.org

Integration of Artificial Intelligence and Machine Learning in Reaction Design

The complexity of optimizing catalytic reactions for specific substrates like this compound makes it an ideal candidate for the application of artificial intelligence (AI) and machine learning (ML). These computational tools can accelerate discovery by predicting reaction outcomes, identifying optimal conditions, and even designing novel catalysts without the need for exhaustive, trial-and-error experimentation. mdpi.commdpi.comacs.org

Future research in this area will likely follow a multi-step approach:

Data Generation: High-throughput experiments and computational chemistry methods, such as Density Functional Theory (DFT), will be used to generate large datasets on the transformations of this compound and related aryl tosylates. These datasets would include reaction yields under various conditions (temperature, solvent, catalyst, ligand, base).

Model Training: ML algorithms, such as random forests or gradient boosting trees (e.g., XGBoost), will be trained on this data. mdpi.commdpi.com These models can learn the intricate, non-linear relationships between reaction parameters and outcomes. For instance, an ML model could predict the yield of a specific C-N coupled product based on the structure of the phosphine ligand and the amine nucleophile used.

Predictive Screening and Optimization: The trained models can then be used to perform virtual screening of thousands of potential catalysts or reaction conditions to identify the most promising candidates for achieving high yield and selectivity. acs.org Bayesian optimization algorithms could efficiently guide experimental design to find the true optimal conditions with a minimum number of lab experiments. mdpi.com

Catalyst Discovery: More advanced techniques, like generative models, could be employed to design entirely new ligands or catalysts tailored specifically for this compound transformations, moving beyond simply screening known options. researchgate.net

The integration of ML offers a path to rapidly unlock the synthetic potential of this compound, making its conversion into valuable products more efficient and economical. rsc.org

Development of Next-Generation Bio-Based Materials from Guaiacol Precursors

Guaiacol is a fundamental building block for bio-based polymers. organic-chemistry.org this compound serves as a strategically functionalized precursor, enabling the synthesis of novel monomers that are not directly accessible from raw biomass. The tosylate group acts as a versatile chemical handle for introducing a wide array of functionalities through nucleophilic substitution reactions. mdpi.comncsu.edu

Emerging research will focus on using this compound to create a library of new monomers for advanced, bio-based materials:

Functional Monomer Synthesis: By reacting this compound with different nucleophiles, a diverse range of functional monomers can be synthesized. For example, reaction with sodium azide (B81097) would yield an azido-functionalized guaiacol, a perfect substrate for "click chemistry" reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC). organic-chemistry.org Reaction with bifunctional nucleophiles, such as aminoalcohols or dithiols, could produce monomers ready for step-growth polymerization.

Tailored Polymer Properties: This "functionalization-first" approach allows for the precise tuning of polymer properties. Incorporating amine functionalities can improve dye affinity and adhesion, while sulfur-containing monomers could lead to polymers with high refractive indices or unique electrochemical properties.

Smart and Responsive Materials: The guaiacol backbone can be derivatized to create monomers for smart materials. For instance, coupling it with a photochromic molecule could lead to light-responsive polymers.

The table below illustrates the potential for creating novel monomers from this compound.

Nucleophile Intermediate Functional Group Potential Polymerization Route Resulting Polymer Type Potential Application
Sodium Azide (NaN₃)Azide (-N₃)Click Chemistry (e.g., CuAAC)Triazole-linked PolymersAdvanced Coatings, Thermosets
Diamines (e.g., H₂N-R-NH₂)Amine (-NH-R-NH₂)Reaction with diisocyanates or diacyl chloridesPolyamides, PolyurethanesHigh-performance Fibers, Foams
Dithiols (e.g., HS-R-SH)Thioether (-S-R-S-)Thiol-ene reaction, OxidationPolysulfidesOptical Materials, Sealants
BisphenolsEther (-O-Ar-O-)Reaction with dihalides (post-modification)PolyethersHigh-temperature Plastics

Expansion of Therapeutic Applications of this compound Derivatives

The guaiacol scaffold is present in numerous biologically active molecules, and guaiacol itself has known antiseptic and expectorant properties. ontosight.airsc.org The functionalization of this core structure is a proven strategy in drug discovery. This compound is an ideal starting point for creating libraries of new derivatives for therapeutic evaluation, a potential highlighted by its listing in FDA Drug Master Files.

Future medicinal chemistry research could explore several avenues:

Scaffold for Drug Discovery: The tosylate group is a reactive handle for coupling the guaiacol moiety to other pharmacophores or fragments. unl.pt This is a common strategy in medicinal chemistry to explore structure-activity relationships (SAR). For example, in the synthesis of potential Alzheimer's disease imaging agents, a related 4-nitroguaiacol was used as a precursor. rsc.orgnih.gov this compound could be used in similar synthetic campaigns to generate novel compounds.

Prodrug Development: The tosylate could be displaced by a biologically active molecule via an ether or amine linkage that is designed to be cleaved in vivo, releasing both guaiacol and the active drug. This could be used to improve the solubility, stability, or targeting of an existing therapeutic agent.

Modulation of Known Activity: Guaiacol derivatives are known for their antioxidant properties. ontosight.ai By synthesizing a series of derivatives through substitution of the tosylate group, researchers could fine-tune this antioxidant activity or introduce new biological effects, such as targeted enzyme inhibition or antimicrobial action.

The ability to easily generate a diverse library of compounds from a single, bio-based precursor makes this compound an attractive platform for future drug discovery programs.

Advanced Mechanistic Elucidation using Femtochemistry and Ultrafast Spectroscopy

While computational methods like DFT provide valuable insight into the energetics and structures of reaction pathways, they offer a static picture. Femtochemistry and ultrafast spectroscopy provide the experimental tools to observe the real-time dynamics of chemical reactions, tracking atomic motion on the femtosecond (10⁻¹⁵ s) timescale. acs.orgwikipedia.org These techniques are poised to provide an unprecedented level of mechanistic detail for the transformations of this compound.

Emerging research in this domain would focus on:

Observing the Transition State: Using pump-probe spectroscopy, a "pump" laser pulse would initiate the reaction (e.g., the nucleophilic attack on this compound), and a time-delayed "probe" pulse would interrogate the system as it evolves. wikipedia.org This allows for the direct observation of transient species, including the elusive transition state, providing direct evidence for the reaction mechanism (e.g., Sₙ2 vs. SₙAr). acs.orgacs.org

Mapping Leaving Group Dynamics: The cleavage of the carbon-oxygen bond and the departure of the ethyltosylate leaving group is a critical step. Ultrafast techniques like transient absorption or time-resolved IR spectroscopy can monitor the vibrational and electronic signatures of this process in real time. nih.govrsc.org This can reveal the role of the solvent in stabilizing the departing anion and the timescale of bond breaking.

Solvent Cage Effects: The influence of the immediate solvent environment on the reaction can be profound. Ultrafast multidimensional spectroscopy can map the loss of frequency correlation as the reaction proceeds, revealing how the solvent shell reorganizes to accommodate the changing charge distribution and ultimately influences the reaction rate and outcome. kubarychgroup.org

By applying these advanced spectroscopic methods, researchers can move beyond simply knowing what products are formed to understanding precisely how and how fast they are formed, enabling a more fundamental and predictive control over the chemistry of this compound.

Q & A

Q. How can researchers address ethical considerations when publishing data on this compound’s potential hazards?

  • Methodological Answer : Disclose all safety data transparently, including near-miss incidents. Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing. Obtain ethics committee approval for studies involving human/animal subjects and cite compliance with OECD guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.